molecular formula C15H23NO B3055505 Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- CAS No. 651312-59-3

Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]-

Cat. No.: B3055505
CAS No.: 651312-59-3
M. Wt: 233.35 g/mol
InChI Key: JIRYWFYYBBRJAN-UHFFFAOYSA-N
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Description

Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- is an organic compound that features both phenolic and amine functionalities This compound is of interest due to its unique structural properties, which combine a phenolic hydroxyl group with a dimethylaminomethyl substituent attached to a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl ring can be synthesized through hydrogenation of benzene or via cycloaddition reactions.

    Introduction of the Dimethylaminomethyl Group: This step involves the reaction of the cyclohexyl intermediate with formaldehyde and dimethylamine under acidic conditions to form the dimethylaminomethyl substituent.

    Phenolic Hydroxyl Group Addition:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation units, and automated systems for precise control of reaction conditions.

Types of Reactions:

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The dimethylaminomethyl group can be reduced to form secondary or primary amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, such as the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Quinones or phenolic derivatives.

    Reduction: Secondary or primary amines.

    Substitution: Ethers, esters, or other substituted phenolic compounds.

Scientific Research Applications

Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues, while the dimethylaminomethyl group can interact with hydrophobic pockets or participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    3-(Dimethylamino)phenol: Similar in structure but lacks the cyclohexyl ring.

    2-[(Dimethylamino)methyl]phenol: Similar but with the dimethylaminomethyl group attached to a different position on the phenol ring.

Uniqueness: Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]- is unique due to the presence of both the cyclohexyl ring and the dimethylaminomethyl group, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other phenolic compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[2-[(dimethylamino)methyl]cyclohexyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-16(2)11-13-6-3-4-9-15(13)12-7-5-8-14(17)10-12/h5,7-8,10,13,15,17H,3-4,6,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRYWFYYBBRJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434942
Record name Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651312-59-3
Record name Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

125 g (440 mmole) of the precursor 1-(2-(3-methoxyphenyl)cyclohexyl)-N,N-dimethylmethaneamine and 500 ml of hydrobromic acid (47%, in water) were introduced together into a single necked flask and stirred under reflux for 2 hours using a magnetic stirrer. After conclusion of the reaction, the hydrogen bromide was distilled off by applying a vacuum (water-jet pump). The distillation residue was added to 250 ml water, and the suspension was covered with a layer of 1000 ml ethyl acetate. The pH of the reaction mixture was adjusted to pH 8 with aqueous sodium-hydroxide solution (c=32% w/w), accompanied by cooling of the reaction mixture with ice. Organic and aqueous phases were separated, the aqueous phase was extracted three times with 350 ml portions of ethyl acetate. In the process, the pH value was monitored and maintained at a value of at least pH 8 using aqueous sodium-hydroxide solution (c=32% w/w). The mixture was extracted two more times with 150 ml portions of ethyl acetate, and the organic phase was dried with MgSO4. The solvent was removed in a rotary evaporator (bath temperature 44° C., vacuum <20 mbar). The yield of crude product 3-[2-(dimethylamino)methyl(cyclohex-1-yl)]phenol amounted to 101 g. The crude product 3-[2-(dimethylamino)methyl(cyclohex-1-yl)]phenol was added to 100 ml acetone and stirred until the light-brown material solidified. Subsequently the material was filtered out by suction and washed with a little diethyl ether. The yield amounted to 48%, relative to the quantity of crude product employed.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]-
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